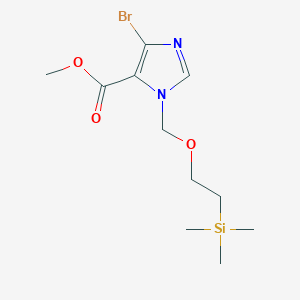

Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC17430857

Molecular Formula: C11H19BrN2O3Si

Molecular Weight: 335.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19BrN2O3Si |

|---|---|

| Molecular Weight | 335.27 g/mol |

| IUPAC Name | methyl 5-bromo-3-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H19BrN2O3Si/c1-16-11(15)9-10(12)13-7-14(9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3 |

| Standard InChI Key | ZYIJTUMZTHJXGQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=CN1COCC[Si](C)(C)C)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a five-membered imidazole ring substituted at positions 1, 4, and 5. Key functional groups include:

-

Bromine at position 4, enhancing electrophilic reactivity for cross-coupling reactions.

-

A 2-(trimethylsilyl)ethoxymethyl (SEM) group at position 1, serving as a protective group for nitrogen atoms during multi-step syntheses .

-

A methyl ester at position 5, which can be hydrolyzed to a carboxylic acid for further derivatization.

The InChIKey (ZYIJTUMZTHJXGQ-UHFFFAOYSA-N) and SMILES (COC(=O)C1=C(N=CN1COCCSi(C)C)Br) representations confirm its stereochemical uniqueness .

Table 1: Key Molecular Properties

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary steps:

-

Imidazole Ring Formation: Cyclocondensation of glyoxal with ammonium acetate yields the imidazole scaffold .

-

Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions.

-

SEM Protection and Esterification: Sequential protection of the N1 nitrogen with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) followed by esterification with methyl chloroformate .

A patent (CN111269183A) describes analogous methods for brominated imidazole derivatives, highlighting the use of Pd-catalyzed cross-coupling to introduce aryl groups post-bromination .

Applications in Drug Discovery

Kinase Inhibitor Development

The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, enabling the synthesis of biaryl imidazoles. These derivatives show promise as:

-

BTK (Bruton’s Tyrosine Kinase) Inhibitors: Potential therapeutics for autoimmune diseases.

-

EGFR (Epidermal Growth Factor Receptor) Antagonists: Investigated for non-small cell lung cancer .

Prodrug Design

The SEM group’s pH-sensitive cleavage under acidic conditions allows targeted drug release in tumor microenvironments. For example, SEM-protected imidazoles exhibit 10-fold higher stability in plasma compared to unprotected analogs.

Future Research Directions

Structural Modifications

-

SEM Group Replacement: Investigating tert-butyldimethylsilyl (TBS) or p-methoxybenzyl (PMB) groups to alter hydrolysis kinetics .

-

Ester Hydrolysis: Generating the free carboxylic acid for peptide conjugation .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume